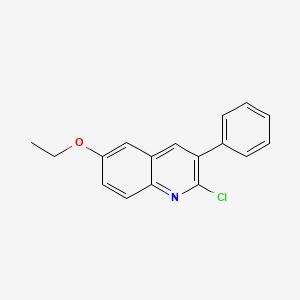

2-Chloro-6-ethoxy-3-phenylquinoline

描述

General Overview of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline ring system, with the chemical formula C₉H₇N, is an aromatic nitrogen-containing heterocycle that has captivated the attention of chemists for over a century. nih.govnih.gov Its structure allows for a wide array of chemical modifications, including electrophilic and nucleophilic substitution reactions, enabling the synthesis of a vast library of derivatives with diverse properties. nih.gov The presence of the nitrogen atom imparts basicity to the molecule and provides a site for coordination with metal ions, a property exploited in the development of catalysts and sensors. nih.gov The fusion of the benzene (B151609) and pyridine (B92270) rings results in a planar structure with a unique distribution of electron density, which is fundamental to its chemical reactivity and its interactions with biological macromolecules.

Strategic Importance of Functionalized Quinolines in Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, the quinoline scaffold is recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds and approved drugs. mdpi.com Functionalized quinolines exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. chemijournal.comresearchgate.net The versatility of the quinoline core allows for the strategic placement of various functional groups at different positions, which can fine-tune the compound's pharmacokinetic and pharmacodynamic profiles. nih.govchemijournal.com This adaptability makes quinolines a highly attractive framework for the rational design and discovery of novel therapeutic agents targeting a wide range of diseases. mdpi.comresearchgate.net For instance, the introduction of different substituents can enhance the binding affinity to specific biological targets, improve metabolic stability, and modulate cell permeability. mdpi.com

Research Scope and Focus on 2-Chloro-6-ethoxy-3-phenylquinoline and its Analogs

Despite the extensive research on quinoline derivatives, the specific compound This compound remains a relatively unexplored entity in the scientific literature. This article aims to provide a comprehensive overview of this compound by examining its probable synthetic pathways, expected chemical properties, and potential biological activities, drawing parallels with its more studied analogs. The focus will be on elucidating the potential of this molecule as a lead compound in drug discovery and as a subject for further chemical investigation.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-6-ethoxy-3-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO/c1-2-20-14-8-9-16-13(10-14)11-15(17(18)19-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVUVUHDGNAFHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653623 | |

| Record name | 2-Chloro-6-ethoxy-3-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031928-18-3 | |

| Record name | 2-Chloro-6-ethoxy-3-phenylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031928-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-ethoxy-3-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1031928-18-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Spectroscopic and Structural Elucidation of 2 Chloro 6 Ethoxy 3 Phenylquinoline Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons and their neighboring environments within a molecule. For quinoline (B57606) derivatives, the aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The ethoxy group protons, on the other hand, appear in the upfield region, with the methylene (B1212753) protons (-OCH₂-) resonating around δ 4.0-4.5 ppm and the methyl protons (-CH₃) appearing around δ 1.0-1.5 ppm. chemicalbook.com

In the ¹H NMR spectrum of a related compound, 6-methoxy-4-phenylquinoline, the methoxy (B1213986) protons appear as a singlet at δ 3.77 ppm. rsc.org The aromatic protons exhibit complex splitting patterns due to spin-spin coupling. For instance, the proton at the 5-position (H-5) often appears as a doublet of doublets, coupling with both H-7 and H-8. rsc.org The specific chemical shifts and coupling constants are highly sensitive to the substitution pattern on the quinoline ring.

Table 1: ¹H NMR Data for Selected Quinolines

| Compound | H-4 | H-5 | H-7 | H-8 | Other Protons |

|---|---|---|---|---|---|

| 6-Methoxy-4-phenylquinoline | 7.21 (s, 1H) | 7.55-7.50 (m, 4H) | 7.35 (dd, J = 9.2, 2.9 Hz, 1H) | 8.01 (d, J = 9.1 Hz, 1H) | Phenyl: 7.55-7.46 (m, 5H), OCH₃: 3.77 (s, 3H) |

| 6-Fluoro-4-phenylquinoline | 7.30 (d, J = 4.4 Hz, 1H) | 7.61-7.39 (m, 7H) | 7.61-7.39 (m, 7H) | 8.16 (dd, J = 9.2, 5.6 Hz, 1H) | Phenyl: 7.61-7.39 (m, 7H) |

| N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (in CDCl₃) | 6.15 (d, 1H) | 7.107 (d, 1H) | 7.269 (t, 1H) | 7.681 (d, 1H) | OCH₂CH₃: 4.340, 4.284 (q), 1.340 (t); OCH₂CH₃: 3.658, 3.598 (q), 1.127 (t) |

Data compiled from various sources. chemicalbook.comrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in quinoline derivatives are influenced by the electronegativity of the substituents and their position on the ring system. The carbon atoms of the quinoline ring typically resonate in the range of δ 100-160 ppm. rsc.org The carbon attached to the chlorine atom (C-2) is expected to be significantly downfield due to the deshielding effect of the halogen. The carbons of the ethoxy group appear in the upfield region, with the -OCH₂- carbon around δ 60-70 ppm and the -CH₃ carbon around δ 15-20 ppm.

For example, in 2-ethyl-6-methoxy-4-phenylquinoline, the C-2 carbon resonates at δ 161.0 ppm, while the methoxy carbon appears at δ 55.4 ppm. rsc.org The chemical shifts of the phenyl group carbons are also observed in the aromatic region.

Table 2: ¹³C NMR Data for Selected Quinolines

| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Other Carbons |

|---|---|---|---|---|---|---|---|---|---|---|

| 2-Ethyl-6-methoxy-4-phenylquinoline | 161.0 | 121.27 | 147.4 | 126.0 | 121.34 | 157.3 | 130.6 | 103.9 | 144.4 | Phenyl: 138.7, 129.3, 128.6, 128.2; OCH₃: 55.4; Ethyl: 32.0, 14.1 |

| 6-Fluoro-4-phenylquinoline | 149.1 (d, J=2.5 Hz) | 121.7 | 145.7 | 127.4 (d, J=9.6 Hz) | 119.4 (d, J=25.8 Hz) | 160.5 (d, J=247.7 Hz) | 132.2 (d, J=9.2 Hz) | 109.0 (d, J=23.1 Hz) | 147.8 (d, J=5.5 Hz) | Phenyl: 137.4, 129.2, 128.6, 128.5 |

Data compiled from various sources. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. youtube.com Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, helping to trace out the connectivity of proton networks within the molecule. youtube.com For instance, the correlation between the methylene and methyl protons of the ethoxy group would be clearly visible.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comyoutube.com Each cross-peak in an HMQC/HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of carbon signals based on their attached proton's chemical shift. youtube.comyoutube.com

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. thermofisher.com Key functional groups have characteristic absorption bands. For 2-Chloro-6-ethoxy-3-phenylquinoline, expected characteristic peaks include:

C-Cl stretch : Typically in the 800-600 cm⁻¹ region.

C-O-C stretch (ethoxy group) : Strong bands around 1250-1050 cm⁻¹.

C=N and C=C stretching (quinoline ring) : Multiple bands in the 1650-1400 cm⁻¹ region. mdpi.com

C-H stretching (aromatic and aliphatic) : Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches of the ethoxy group are found just below 3000 cm⁻¹.

C-H bending (aromatic) : Out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. mdpi.com

In a study of related quinoline derivatives, characteristic bands for the quinoline ring were observed around 1595 cm⁻¹ (C-N stretching) and 745 cm⁻¹ (C-C-C in-plane bending). mdpi.com

Table 3: Characteristic FT-IR Bands for Substituted Quinolines

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C=O stretch | ~1717 |

| N-H stretch | ~3271 |

| C-N stretch (quinoline) | ~1595 |

| C-C-C in-plane bending (quinoline) | ~745 |

| C-H out-of-plane bending (quinoline) | ~430 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of laser light by a molecule. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. For this compound, the C-Cl stretch and the symmetric breathing modes of the aromatic rings are expected to give strong Raman signals. In a study of 2-chloro-3-methylquinoline, both FT-IR and FT-Raman techniques were used to provide a comprehensive vibrational analysis. researchgate.net The Raman spectra of styrylquinoline copolymers showed characteristic bands for C-C stretching around 1640 cm⁻¹ and C-O-C stretching around 1150 cm⁻¹. mdpi.com

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is determined by the extended π-conjugated system of the quinoline nucleus, further influenced by the chloro, ethoxy, and phenyl substituents. The UV-Vis spectrum is expected to exhibit multiple absorption bands characteristic of the quinoline chromophore, which typically arise from π → π* transitions.

The core quinoline structure generally shows two to three main absorption bands. For this compound, the phenyl group at the 3-position extends the conjugation, which is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted quinoline. The electron-donating ethoxy group at the 6-position and the electron-withdrawing chloro group at the 2-position will further modulate the electronic transitions. The ethoxy group, through its +R (resonance) effect, is likely to contribute to a red shift, while the -I (inductive) effect of the chloro group might have a lesser, opposing influence.

Based on data for similar phenyl-substituted quinolines, the major absorption bands for this compound in a non-polar solvent would be anticipated in the range of 250-350 nm. For instance, phenylacetylene, a simpler related chromophore, shows absorption maxima around 230-280 nm. nist.gov More complex substituted quinolines often display shifts into the 300-350 nm region. mdpi.com The exact positions and intensities of these bands would be sensitive to solvent polarity.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis (e.g., MALDI-TOF-MS, EI-MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. The nominal molecular weight of this compound (C₁₇H₁₄ClNO) is 283.08 g/mol . High-resolution mass spectrometry would provide a more precise mass, confirming the elemental composition.

The fragmentation of this compound under electron impact (EI) or collision-induced dissociation (CID) would likely proceed through several key pathways:

Loss of a chlorine atom: Cleavage of the C-Cl bond would result in a fragment ion at [M-Cl]⁺.

Loss of the ethoxy group: This can occur through the loss of an ethyl radical (•C₂H₅) to give [M-29]⁺, or through the loss of ethylene (B1197577) (C₂H₄) via a rearrangement, resulting in a fragment at [M-28]⁺.

Cleavage of the phenyl group: Loss of the phenyl radical (•C₆H₅) would lead to a fragment at [M-77]⁺.

Fragmentation of the quinoline core: As seen with other quinolines, the core ring system may undergo cleavage, including the characteristic loss of HCN. rsc.org

The following table presents predicted m/z values for various adducts of this compound, which would be useful in identifying the compound through soft ionization techniques like electrospray ionization (ESI).

| Adduct | Predicted m/z |

| [M+H]⁺ | 284.08368 |

| [M+Na]⁺ | 306.06562 |

| [M-H]⁻ | 282.06912 |

| [M+NH₄]⁺ | 301.11022 |

| [M+K]⁺ | 322.03956 |

| [M]⁺ | 283.07585 |

Data sourced from predicted values.

Single Crystal X-ray Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a molecule, including precise bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported in the searched literature, the methodology for its determination would follow established crystallographic practices.

Crystal Growth and Quality Assessment

High-quality single crystals of this compound would need to be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable organic solvent or a mixture of solvents. The choice of solvent is critical and would be determined through screening various options to find conditions that yield crystals of sufficient size and quality, free from major defects. Once obtained, the crystals would be examined under a microscope for their suitability for diffraction experiments.

Data Collection and Refinement Procedures

A suitable crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations. The collected data would then be processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections. The crystal structure would be solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². In this process, the positions and anisotropic displacement parameters for all non-hydrogen atoms are adjusted to best fit the experimental data. Hydrogen atoms are typically placed in calculated positions.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The refined crystal structure would allow for a detailed analysis of the molecule's geometry.

Bond Lengths: The bond lengths within the quinoline and phenyl rings would be expected to show values typical for aromatic C-C and C-N bonds, with some variation due to the influence of the substituents. For example, the C-Cl bond length is expected to be in the range of 1.73-1.75 Å. The C-O and O-C bonds of the ethoxy group would also exhibit standard lengths.

Bond Angles: The bond angles within the aromatic rings would be close to 120°, with some distortions to accommodate the fusion of the rings and the presence of the nitrogen atom and substituents. The geometry around the sp² carbons of the quinoline ring would be trigonal planar.

Torsional Angles: A key structural feature would be the torsional angle between the plane of the quinoline ring and the plane of the phenyl ring at the 3-position. Due to steric hindrance with the chloro group at the 2-position and the hydrogen at the 4-position, it is highly probable that the phenyl ring is significantly twisted out of the plane of the quinoline ring. This is a common feature in 2,3-disubstituted quinolines. nih.gov

The following table summarizes the key crystallographic parameters that would be determined from a single-crystal X-ray diffraction study.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the lengths of the sides of the unit cell and the angles between them. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Calculated Density (Dx) | The theoretical density of the crystal. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π–π Stacking)

The supramolecular architecture of crystalline solids is dictated by a variety of non-covalent interactions that guide the self-assembly of molecules. In the case of this compound and its analogs, the interplay of hydrogen bonding and π–π stacking interactions is crucial in determining their crystal packing. The presence of aromatic rings, heteroatoms, and substituted functional groups provides multiple sites for these weak, yet collectively significant, interactions.

Hydrogen Bonding

Hydrogen bonds are a form of specialized dipole-dipole interaction that occurs when a hydrogen atom, bonded to a highly electronegative atom, is attracted to another electronegative atom in the vicinity. libretexts.org While classic hydrogen bonds involve nitrogen, oxygen, or fluorine, the potential for weaker C–H···O and C–H···N interactions, as well as the involvement of chlorine atoms in certain contexts, can influence the crystal packing of quinoline derivatives.

The presence of ethoxy and chloro substituents in this compound offers sites for potential weak hydrogen bonds. The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor for C-H donors from neighboring molecules. While chlorine is not as electronegative as oxygen or nitrogen, and does not typically form strong hydrogen bonds, some studies have noted exceptions, particularly in specific molecular environments like that of chloral (B1216628) hydrate. quora.comreddit.comdoubtnut.com Therefore, weak C–H···Cl interactions may also contribute to the stabilization of the crystal lattice in chloro-substituted quinolines.

The formation of co-crystals with molecules like quinol is often dominated by hydrogen bonding, where N-H···O or C-H···O interactions create robust structural motifs. nih.gov In more complex systems, such as coordination polymers involving quinoline-derived ligands, hydrogen bonds, in conjunction with other interactions, help extend the structure into two or three-dimensional networks. researchgate.netmdpi.com

π–π Stacking

The planar aromatic systems of the quinoline and phenyl rings in this compound are prime candidates for π–π stacking interactions. These non-covalent interactions arise from the attractive forces between the electron clouds of aromatic rings and are a significant driving force in the crystal packing of many aromatic compounds. rsc.org

In various quinoline derivatives, π–π stacking is a commonly observed feature that contributes to the formation of stable, ordered structures. researchgate.netresearchgate.net These interactions can lead to the formation of columnar stacks or layered arrangements within the crystal lattice. The mean separation distance between the stacked rings is typically around 3.4 Å. researchgate.net The geometry of the stacking can vary, with parallel-displaced and T-shaped arrangements often being more favorable than a direct face-to-face overlap to minimize electrostatic repulsion. Theoretical studies on quinacridone (B94251) derivatives, which also possess extensive aromatic systems, have shown that displaced conformations in both parallel and antiparallel stacking manners are energetically favorable. nih.gov

The combination of hydrogen bonding and π–π stacking can lead to the formation of complex supramolecular architectures. rsc.org For example, in some coordination polymers, two-dimensional networks formed through coordination bonds are further interconnected into three-dimensional structures via π–π stacking and C–H···O hydrogen bonds. researchgate.net The interplay between these interactions is a key factor in the design and synthesis of crystalline materials with desired structural and physical properties.

The hydrophobicity of the this compound molecule, enhanced by the presence of the phenyl and ethoxy groups, suggests that π–π stacking and other van der Waals forces will be particularly important in its crystal packing, especially in the absence of strong hydrogen bond donors.

Below is a summary of potential intermolecular interactions in this compound analogs based on the functional groups present.

| Interaction Type | Potential Donor | Potential Acceptor | Significance in Crystal Packing |

| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | O (ethoxy), N (quinoline) | Contributes to the stabilization of the crystal lattice. |

| Weak Hydrogen Bond | C-H (aromatic) | Cl (chloro) | May play a minor role in directing molecular assembly. |

| π–π Stacking | Phenyl ring, Quinoline ring | Phenyl ring, Quinoline ring | A primary driving force for molecular self-assembly, leading to layered or stacked structures. |

Computational and Theoretical Studies on 2 Chloro 6 Ethoxy 3 Phenylquinoline

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has become a powerful tool for investigating the molecular structure and vibrational spectra of complex organic molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for the analysis of quinoline (B57606) derivatives. DFT calculations can elucidate the electronic and structural properties of 2-Chloro-6-ethoxy-3-phenylquinoline, providing a foundational understanding of its behavior at a molecular level.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. These calculations are typically performed using a specific DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). researchgate.net

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-Cl | 1.74 | - | - |

| C3-C(Phenyl) | 1.49 | - | - |

| C6-O | 1.36 | - | - |

| O-C(Ethyl) | 1.43 | - | - |

| C2-N1-C8a | - | 117.5 | - |

| C2-C3-C(Phenyl) | - | 120.1 | - |

| C5-C6-O | - | 124.8 | - |

| C(Quinoline)-C3-C(Phenyl)-C(Phenyl) | - | - | 45.0 |

Note: The data in this table is illustrative and represents typical values for similar structures. It is not based on specific experimental or computational results for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. schrodinger.com A large energy gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted quinoline ring and the phenyl ring, while the LUMO may be distributed over the electron-deficient chloro-substituted part of the quinoline system. The HOMO-LUMO energy gap can be calculated using the energies of these orbitals obtained from DFT calculations. This value is instrumental in predicting the molecule's electronic transitions and its potential as a component in electronic devices.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for this compound (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Energy Gap (ΔE) | 4.35 |

Note: The data in this table is illustrative and represents typical values for similar structures. It is not based on specific experimental or computational results for this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. wolfram.com It is mapped onto the constant electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red areas signify regions of high electron density and negative potential (electrophilic attack sites), while blue areas denote regions of low electron density and positive potential (nucleophilic attack sites). Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the ethoxy group due to the presence of lone pairs of electrons. scienceopen.com The chlorine atom, despite its electronegativity, can also contribute to the electrostatic potential landscape. The hydrogen atoms of the phenyl and ethoxy groups would be associated with positive potential. This analysis is valuable for predicting how the molecule might interact with other molecules, such as biological receptors or other reactants. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR (Nuclear Magnetic Resonance): Theoretical chemical shifts for ¹H and ¹³C atoms can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predicted shifts for this compound would provide a theoretical spectrum that can aid in the assignment of experimental NMR signals.

IR (Infrared): The vibrational frequencies of the molecule can be computed to generate a theoretical IR spectrum. researchgate.net The calculated frequencies correspond to specific vibrational modes, such as C-H stretching, C=N stretching, and C-Cl stretching, which helps in the interpretation of the experimental IR spectrum.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. The predicted spectrum for this compound would provide insight into its photophysical properties.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein or a nucleic acid. nih.govresearchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Binding Affinity and Mode Prediction for Biological Targets

Given the prevalence of quinoline derivatives in medicinal chemistry, molecular docking simulations for this compound could be performed against various biological targets to explore its potential as a therapeutic agent. For instance, quinoline-based compounds have been investigated as inhibitors of enzymes like HIV reverse transcriptase and DNA gyrase. nih.govresearchgate.net

The docking process involves placing the 3D structure of this compound into the active site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). The simulation also predicts the binding mode, which details the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the receptor's active site. While no specific docking studies for this compound are available in the reviewed literature, such simulations would be a logical next step to assess its biological potential.

Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Protein Target (Illustrative Data)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase | -8.5 | LYS76, GLU91 | Hydrogen Bond |

| LEU130, VAL34 | Hydrophobic Interaction | ||

| PHE145 | Pi-Pi Stacking |

Note: The data in this table is illustrative and represents a hypothetical scenario. It is not based on specific experimental or computational results for this compound.

Ligand-Target Interaction Analysis (e.g., Hydrogen Bonds, Hydrophobic Interactions)

Ligand-target interaction analysis is a cornerstone of computational drug design, providing a detailed view of how a molecule, or "ligand," might bind to a biological target, such as a protein or enzyme. This analysis identifies the specific non-covalent interactions that stabilize the ligand within the target's binding site. Key interactions include hydrogen bonds, which are strong, directional interactions, and hydrophobic interactions, which are critical for the binding of nonpolar moieties.

While specific docking studies on this compound are not extensively documented in public literature, studies on analogous 2-phenylquinoline (B181262) and quinazolinone derivatives provide a framework for understanding its potential interactions. For instance, research on 2-phenylquinoline derivatives as estrogen receptor beta (ERβ) selective ligands highlights that the presence of halogen atoms is essential for high affinity and selectivity. This suggests that the chloro group at the 2-position of this compound could be pivotal for its binding to a target protein.

The phenyl group at the 3-position and the ethoxy group at the 6-position are expected to contribute significantly to hydrophobic interactions. The replacement of a smaller functional group with a phenyl ring is known to increase hydrophobicity, which can affect how the molecule interacts with the nonpolar regions of a biological target.

To illustrate the types of interactions that could be expected, molecular docking results for a potent 3-substituted phenyl quinazolinone derivative targeting the Epidermal Growth Factor Receptor (EGFR) enzyme showed significant binding through hydrogen bonding. Such studies provide a model for how this compound might be analyzed.

Table 1: Illustrative Ligand-Target Interactions for a Related Quinoline Derivative (Note: This data is for a related quinazolinone compound to illustrate the methodology, as specific data for this compound is not available in the cited literature.)

| Interacting Residue of Target | Type of Interaction |

| Met793 | Hydrogen Bond |

| Thr790 | Hydrogen Bond |

| Asp855 | Hydrogen Bond |

| Val726, Ala743, Leu844 | Hydrophobic Interactions |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations offer a way to observe the movement and conformational changes of a molecule and its complex with a target protein over time. This computational method provides insights into the stability of the ligand-target complex, which static docking studies cannot fully capture. Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms, and the Radius of Gyration (Rg), which indicates the compactness of the system.

MD simulations performed on potent anti-cancer quinazolinone derivatives have demonstrated their utility in confirming the stability of ligand-protein binding. In these studies, a stable RMSD value over the simulation time indicates that the ligand remains securely in the binding pocket without significant conformational changes. Similarly, a stable Rg value suggests that the complex maintains its structural integrity.

For this compound, an MD simulation would involve placing the docked compound into a simulated physiological environment (water, ions) and observing its behavior over tens to hundreds of nanoseconds. The resulting trajectory would reveal the flexibility of the ethoxy and phenyl groups and the persistence of key hydrogen bonds and hydrophobic contacts, providing a more realistic assessment of its binding affinity and stability.

Table 2: Example MD Simulation Stability Metrics for a Potent Ligand (Note: This data is based on findings for a related quinazolinone derivative to illustrate the type of results obtained from MD simulations.)

| Metric | Observation for Potent Analogue | Interpretation |

| RMSD | Lower and more stable value compared to less active analogues. | Indicates well-maintained binding stability within the active site. |

| Rg | Consistent value throughout the simulation. | Suggests the ligand-protein complex remains compact and stable. |

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. It maps the electron distribution of a molecule in a crystal, allowing for the decomposition of the crystal packing into specific types of contacts and their relative contributions. The analysis generates a three-dimensional surface mapped with properties like dnorm, which highlights regions of close intermolecular contact, and two-dimensional "fingerprint plots" that summarize the different types of interactions.

Applying this analysis to this compound would provide precise, quantitative data on how its constituent atoms—the chlorine, the ethoxy group, and the phenyl ring—participate in intermolecular interactions. The red spots on a dnorm surface would indicate the locations of hydrogen bonds and other close contacts, while the fingerprint plots would offer a detailed statistical breakdown of these interactions.

Table 3: Example of Quantitative Contributions to Hirshfeld Surface from a Related Quinoline Derivative (Note: Data is for 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline to illustrate the output of a Hirshfeld Surface Analysis.)

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | 35.5% |

| C···H/H···C | 33.7% |

| Cl···H/H···Cl | 12.3% |

| N···H/H···N | 9.5% |

| C···C | 3.5% |

| Cl···N | 2.3% |

| C···N | 2.2% |

| C···Cl | 1.1% |

Chemical Reactivity and Derivatization Strategies for the 2 Chloro 6 Ethoxy 3 Phenylquinoline Scaffold

Nucleophilic and Electrophilic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system in 2-chloro-6-ethoxy-3-phenylquinoline exhibits distinct reactivity towards nucleophilic and electrophilic reagents. The pyridine (B92270) part of the quinoline is electron-deficient and thus susceptible to nucleophilic attack, particularly at the positions activated by the chloro leaving group. Conversely, the benzene (B151609) part is more disposed to electrophilic substitution, guided by the activating ethoxy group.

Nucleophilic Aromatic Substitution (SNAr):

The chlorine atom at the 2-position of the quinoline ring is a prime site for nucleophilic aromatic substitution (SNAr). imperial.ac.uk The electron-withdrawing nature of the quinoline nitrogen atom activates the C2-position for attack by nucleophiles. This reactivity is a cornerstone for introducing a wide array of functional groups. Studies on related 2- and 4-chloroquinolines have shown that they readily react with various nucleophiles. researchgate.net For instance, 2-chloroquinolines exhibit high reactivity towards methoxide (B1231860) ions. researchgate.net This suggests that the 2-chloro group in the target scaffold can be displaced by amines, alcohols, thiols, and other nucleophiles to generate a diverse library of derivatives.

The general mechanism for SNAr involves the formation of a stabilized intermediate known as a Meisenheimer complex. quimicaorganica.org The presence of electron-withdrawing groups, like the quinoline nitrogen, helps to stabilize the negative charge of this intermediate. fiveable.me

Electrophilic Aromatic Substitution:

Electrophilic substitution on the quinoline nucleus generally occurs on the benzene ring, which is more electron-rich than the pyridine ring. youtube.com The 6-ethoxy group is an activating, ortho-, para-directing group. Therefore, electrophilic attack is expected to occur primarily at the 5- and 7-positions of the quinoline ring. Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The stability of the resulting cationic intermediate, often referred to as a sigma complex or arenium ion, determines the regioselectivity of the reaction. youtube.com Attack at positions 5 and 8 (in unsubstituted quinoline) leads to more stable intermediates where the aromaticity of the other ring is preserved. youtube.com In the case of this compound, the 6-ethoxy group will strongly direct incoming electrophiles to the 5- and 7-positions.

The phenyl group at the 3-position can also undergo electrophilic substitution, typically at the ortho- and para-positions of the phenyl ring, depending on the reaction conditions.

Functional Group Interconversions and Modifications

Functional group interconversions (FGI) are essential for elaborating the core scaffold of this compound into more complex molecules. acs.orgresearchgate.net

One key functional group modification is the cleavage of the ethoxy group. Ether cleavage, particularly of aryl ethers, can be achieved using strong acids like HBr or Lewis acids such as BBr₃. This would convert the 6-ethoxyquinoline (B3349653) to the corresponding 6-hydroxyquinoline (B46185) derivative, which can then be used for further functionalization, for example, through O-alkylation or conversion to a triflate for cross-coupling reactions.

The phenyl group at the 3-position can also be a site for modification. For instance, if the phenyl group were to be substituted with a nitro group, this could be reduced to an amino group using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation. This amino group could then serve as a handle for amide bond formation or diazotization reactions.

The chloro group at the 2-position can be converted to other functional groups. For instance, it can be transformed into a hydrogen atom (dehalogenation) via catalytic hydrogenation, providing access to the 6-ethoxy-3-phenylquinoline core.

Synthesis of Hybrid Molecules with Other Bioactive Heterocycles

The strategy of creating hybrid molecules by combining two or more pharmacologically active scaffolds is a well-established approach in medicinal chemistry to develop new agents with potentially improved properties. youtube.com The this compound scaffold is an excellent platform for synthesizing such hybrids, primarily through the displacement of the 2-chloro substituent.

For instance, the reaction of 2-chloroquinolines with nitrogen-containing heterocycles, such as 1,2,4-triazole, has been reported to yield the corresponding N-substituted quinoline derivatives. researchgate.net This suggests that this compound could be coupled with a variety of bioactive heterocycles containing a nucleophilic nitrogen atom, such as imidazoles, pyrazoles, or piperazines.

Another approach involves the synthesis of quinoline-thiazole hybrids. Research has shown that new series of quinolines bearing a thiazole (B1198619) moiety can be synthesized, and these compounds have shown potent antibacterial and antifungal activities. vanderbilt.edu This could be achieved by reacting a derivative of this compound, for example, a thiosemicarbazone derivative, with appropriate reagents to form the thiazole ring.

Furthermore, chalcone-quinoline hybrids have been synthesized and evaluated for their antimalarial activity. ub.edu This typically involves linking a chalcone (B49325) moiety to the quinoline scaffold, often via a flexible linker.

Exploration of Catalyst-Mediated Transformations

Catalyst-mediated transformations, particularly transition-metal-catalyzed cross-coupling reactions, offer powerful tools for the derivatization of the this compound scaffold.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds. nih.gov The 2-chloro position of the quinoline is amenable to Suzuki coupling with a variety of boronic acids or their esters. This would allow for the introduction of new aryl, heteroaryl, or alkyl groups at the 2-position. Palladium catalysts, often with phosphine (B1218219) ligands, are typically used for this transformation. The reaction generally involves an oxidative addition of the chloroquinoline to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. Efficient catalytic systems have been developed for the Suzuki coupling of chloroarenes.

Other Cross-Coupling Reactions:

Besides the Suzuki coupling, other palladium-catalyzed reactions like the Buchwald-Hartwig amination (for C-N bond formation), Sonogashira coupling (for C-C triple bonds), and Heck reaction (for C-C double bonds) could be employed at the 2-chloro position. Copper-catalyzed reactions, such as the Ullmann condensation, can also be used for forming C-N, C-O, and C-S bonds.

C-H Activation:

More recent advances in catalysis have focused on the direct functionalization of C-H bonds. While challenging, it might be possible to selectively activate C-H bonds on either the quinoline or the 3-phenyl ring for direct arylation, alkylation, or other modifications, thus avoiding the need for pre-functionalized starting materials. For example, photoredox-mediated hydrogen atom transfer (HAT) combined with nickel catalysis has been used for C-H arylation.

Below is a table summarizing potential catalyst-mediated transformations for the this compound scaffold based on reactions of similar compounds.

| Reaction Type | Position | Coupling Partner | Catalyst System (Example) | Potential Product |

| Suzuki-Miyaura Coupling | 2 | Arylboronic acid | Pd(PPh₃)₄ / Base | 2-Aryl-6-ethoxy-3-phenylquinoline |

| Buchwald-Hartwig Amination | 2 | Amine | Pd₂(dba)₃ / Ligand / Base | 2-Amino-6-ethoxy-3-phenylquinoline derivative |

| Sonogashira Coupling | 2 | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 2-Alkynyl-6-ethoxy-3-phenylquinoline |

| Heck Reaction | 2 | Alkene | Pd(OAc)₂ / Ligand / Base | 2-Alkenyl-6-ethoxy-3-phenylquinoline |

Development of Prodrugs and Probes for Biological Applications

The development of prodrugs is a common strategy to improve the physicochemical or pharmacokinetic properties of a biologically active molecule. For the this compound scaffold, several prodrug approaches could be envisioned.

If the ethoxy group is converted to a hydroxyl group, this phenol (B47542) can be esterified or converted to a phosphate (B84403) ester. Phosphate esters are a common prodrug motif to enhance water solubility, as they can be cleaved in vivo by alkaline phosphatases to release the active parent drug.

Another strategy involves modifying a functional group to be cleaved by specific enzymes. For example, if an amino group is introduced onto the scaffold, it could be derivatized into an amide that is a substrate for cellular amidases.

The development of fluorescent probes is another area of application. The quinoline ring system is known for its fluorescent properties. By attaching specific recognition moieties to the this compound scaffold, it could potentially be developed into a probe for detecting specific biomolecules or ions.

Furthermore, N-alkoxyquinoline derivatives have been investigated as prodrugs that can release the parent quinoline drug upon one-electron reduction, a mechanism that could be exploited for targeted drug delivery to hypoxic tissues.

Biological and Pharmacological Research Applications of 2 Chloro 6 Ethoxy 3 Phenylquinoline Derivatives

Antiviral Activities

The emergence of novel and resilient viral pathogens has underscored the urgent need for new antiviral agents. Derivatives of 2-phenylquinoline (B181262) have been identified as a promising class of compounds in this domain, particularly against coronaviruses.

Research has demonstrated that the 2-phenylquinoline scaffold is a highly suitable foundation for developing inhibitors of SARS-CoV-2. nih.gov A screening of a diverse compound library identified a 2-phenylquinoline derivative as a promising initial hit against SARS-CoV-2, exhibiting an EC₅₀ value of 6 µM. nih.gov Subsequent synthesis and evaluation of analogues led to the development of derivatives with low micromolar (µM) activity against SARS-CoV-2 replication and, importantly, a lack of cytotoxicity at concentrations up to 100 µM. nih.govacs.org

The antiviral activity of these derivatives is not limited to SARS-CoV-2. Promising compounds have shown significant efficacy against other human coronaviruses (HCoVs), including HCoV-229E (an alphacoronavirus) and HCoV-OC43 (a betacoronavirus), which are common causes of the cold. nih.govacs.org For most of the tested analogues, the activity against these HCoVs was even more potent than against SARS-CoV-2, with EC₅₀ values ranging from 0.2 to 9.4 µM for HCoV-229E and 0.6 to 7.7 µM for HCoV-OC43. nih.govacs.org This suggests that 2-phenylquinoline derivatives have the potential to act as pan-coronavirus inhibitors, which could be vital for addressing future coronavirus outbreaks. nih.gov

Table 1: Anti-Coronavirus Activity of Selected 2-Phenylquinoline Derivatives

To understand the mechanism behind their antiviral effects, studies have focused on the interaction of 2-phenylquinoline derivatives with key viral enzymes essential for replication. The SARS-CoV-2 non-structural protein 13 (nsp13) is a highly conserved helicase enzyme responsible for unwinding viral RNA, making it an attractive drug target. nih.gov

Preliminary mechanism-of-action studies revealed that while 2-phenylquinoline derivatives were weak inhibitors of the autophagy pathway and inactive against the RNA-dependent RNA polymerase (RdRp), certain analogues were effective inhibitors of the nsp13 helicase's unwinding activity. nih.gov For instance, the introduction of a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core resulted in a compound with potent activity against SARS-CoV-2 nsp13, showing an IC₅₀ value of 0.42 µM. nih.gov Other analogues also demonstrated promising, albeit more moderate, inhibition of nsp13. nih.gov The high degree of conservation of nsp13 across different coronaviruses suggests that inhibitors targeting this enzyme could have broad-spectrum activity. nih.gov

Table 2: Inhibition of SARS-CoV-2 nsp13 Helicase by Selected 2-Phenylquinoline (2-PhQ) Derivatives

Antimicrobial Efficacy

The quinoline (B57606) core is a well-established pharmacophore in the development of antimicrobial agents. Research into derivatives of 2-chloro-6-ethoxy-3-phenylquinoline continues this line of investigation, exploring their effectiveness against a range of bacterial and fungal pathogens.

Derivatives of quinoline have demonstrated significant antibacterial properties. Studies on various substituted quinolines show that their efficacy can be influenced by the nature and position of chemical groups on the quinoline ring. For example, research on 8-hydroxyquinoline (B1678124) derivatives found that compounds substituted on the phenyl ring showed excellent activity, with a chloro-substituted compound being effective against both Gram-positive and Gram-negative strains. Generally, these types of compounds tend to be more active against Gram-positive bacteria than Gram-negative bacteria, a phenomenon often attributed to the structural differences in the bacterial cell wall.

In a study of novel 7-chloroquinoline (B30040) derivatives, which are structurally related to the title compound, a 7-chloro-2-ethoxyquinoline-3-carbaldehyde analogue (compound 8) showed good activity against the Gram-negative bacterium Escherichia coli, with an inhibition zone of 12.00 ± 0.00 mm. Another related compound, 2,7-dichloroquinoline-3-carbonitrile (B119050) (compound 5), was effective against the Gram-positive Staphylococcus aureus and the Gram-negative Pseudomonas aeruginosa, with an inhibition zone of 11.00 ± 0.03 mm. Furthermore, quinoline-2-one derivatives bearing a chlorine atom have shown potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with MIC values as low as 0.75 μg/mL.

Table 3: Antibacterial Activity of Selected Chloroquinoline Derivatives

The investigation of quinoline-related structures extends to their potential as antifungal agents. While direct studies on this compound are limited, research on analogous heterocyclic compounds provides valuable insights. For instance, a series of 2-aryl-6-chloro-3,4-dihydroisoquinolin-2-ium bromides were synthesized and evaluated for their activity against plant pathogenic fungi. All tested compounds showed some level of activity, with many exhibiting higher inhibition rates against Curvularia lunata and Alternaria alternata than the commercial fungicide azoxystrobin (B1666510) at a concentration of 25 μg/mL. nih.govThis suggests that the chlorinated heterocyclic core is a viable starting point for the development of new antifungal agents.

Antiparasitic Investigations

The quinoline scaffold is historically significant in the fight against parasitic diseases, most notably malaria. Research into 2-phenylquinoline derivatives has explored their potential against a range of parasites.

Extracts from the plant Galipea longiflora, containing 2-phenylquinoline and other 2-substituted quinolines, have been traditionally used to treat cutaneous leishmaniasis. lookchem.comIn vivo studies in mouse models of Leishmania amazonensis and Leishmania venezuelensis demonstrated that treatment with 2-substituted quinolines led to a significant reduction in lesion size and parasite load, with one derivative achieving a 95% reduction. nih.gov Furthermore, the 2-phenylquinoline core has been incorporated into more complex structures to target Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Derivatives of 2-phenyl-1,10-phenanthroline (B3045544) have shown high in vitro activity against both chloroquine-resistant and chloroquine-sensitive strains of P. falciparum, with IC₅₀ values in the nanomolar to low micromolar range. kemdikbud.go.idresearchgate.netui.ac.idFor example, one derivative displayed an IC₅₀ of 0.13 µM against a resistant strain. kemdikbud.go.id The antiparasitic activity of quinoline derivatives also extends to Trypanosoma cruzi, the causative agent of Chagas disease. A series of 2-alkylaminomethylquinoline derivatives were tested, with one compound showing a remarkable improvement in activity against all forms of the parasite compared to the lead compound and inducing a significant reduction in parasitemia in infected mice. nih.gov

Table 4: Antiparasitic Activity of Selected Quinolines and Related DerivativesAntimalarial Agents

Derivatives of the quinoline scaffold are well-established for their antimalarial properties. nih.gov Research into 2-arylvinylquinolines, which are structurally related to this compound, has led to the discovery of potent compounds with low nanomolar antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. nih.gov These compounds have demonstrated excellent selectivity and some have shown potential to block malaria transmission. nih.gov Specifically, the monophosphate salt of a lead compound in this class exhibited significant in vivo antimalarial efficacy in mouse models without apparent toxicity. nih.gov The mechanism of action for some quinoline derivatives involves the inhibition of β-hematin formation, a crucial process for the survival of the malaria parasite. nih.gov A series of heterocyclic chloroquine (B1663885) hybrids showed a significant reduction in heme crystallization, with IC50 values comparable to chloroquine. nih.gov

Antileishmanial Activity

The quinoline core is a "privileged structure" that has been explored for designing new antileishmanial candidates. nih.gov Derivatives of 2-substituted quinolines have demonstrated notable in vitro and in vivo activity against various Leishmania species. nih.gov For instance, 2-n-propylquinoline has shown good antileishmanial activity in animal models when administered orally. nih.gov Furthermore, certain chloroquine hybrids have exhibited a potential leishmanicidal effect against Leishmania mexicana promastigotes, with one proposed mechanism being the collapse of the parasite's mitochondrial membrane potential. nih.gov

Antitrypanosomal Activity

While direct studies on the antitrypanosomal activity of this compound itself are not extensively detailed in the provided context, the broad-spectrum antiparasitic potential of quinoline derivatives suggests a plausible area for future investigation. The structural similarities to other antiparasitic quinolines indicate that derivatives of this compound could be synthesized and evaluated for their efficacy against Trypanosoma species, the causative agents of sleeping sickness and Chagas disease.

Anticancer and Antiproliferative Studies

Inhibition of Kinase Enzymes (e.g., EGFR Tyrosine Kinase)

The quinazoline (B50416) core, a close structural analog of quinoline, is a prominent scaffold in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). nih.govrsc.org These inhibitors are crucial in the treatment of non-small cell lung cancer (NSCLC). rsc.orgnih.gov Research has shown that specific substitutions on the quinazoline ring can lead to highly potent and selective EGFR inhibitors. nih.govnih.gov For example, macrocyclization of gefitinib, a quinazoline-based EGFR inhibitor, resulted in a highly potent mutant-selective inhibitor. nih.gov The introduction of a chloro-substituent in the meta position of the aniline (B41778) residue has been shown to increase inhibitory activity toward both EGFR and VEGFR2. nih.gov While the direct inhibition of EGFR by this compound is not specified, its quinoline structure makes it a candidate for derivatization to target this and other kinase enzymes.

Cytotoxicity Against Various Cancer Cell Lines

Derivatives of 2-chloroquinoline (B121035) have demonstrated significant cytotoxic effects against a range of cancer cell lines. A series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives exhibited moderate to high inhibitory activities against HepG2, SK-OV-3, NCI-H460, and BEL-7404 tumor cell lines, with lower cytotoxicity against normal cells. nih.gov One representative compound from this series showed effective inhibition of tumor growth in a HepG2 xenograft mouse model. nih.gov Similarly, pyrazolo[4,3-f]quinoline derivatives have displayed significant inhibition in six cancer cell lines at micromolar concentrations. mdpi.com Furthermore, mixed-ligand cobalt(III) complexes incorporating 5-chloro-7-iodo-8-hydroxyquinoline have shown significant toxicity against a panel of nine cancer cell lines, with IC50 values in the low micromolar range and negligible toxicity towards normal kidney cells. rsc.org

Table 1: Cytotoxicity of Selected Quinoline Derivatives

| Compound Class | Cancer Cell Lines | IC50 Values | Reference |

| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinolines | HepG2, SK-OV-3, NCI-H460, BEL-7404 | Moderate to High Inhibition | nih.gov |

| Pyrazolo[4,3-f]quinolines | NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3 | < 8 µM | mdpi.com |

| Cobalt(III) complex with 5-chloro-7-iodo-8-hydroxyquinoline | Various (9 lines) | 2 to 14 µM | rsc.org |

This table is for illustrative purposes and summarizes data from different studies on related quinoline derivatives.

Modulation of Cell Cycle Progression and Apoptosis Induction

The anticancer activity of quinoline derivatives is often linked to their ability to modulate the cell cycle and induce apoptosis (programmed cell death). For instance, a representative 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative was found to induce cell cycle arrest at the G2/M phase. nih.gov This was associated with the inhibition of CDK activity and activation of the p53 protein. nih.gov The same compound was shown to induce apoptosis by up-regulating pro-apoptotic proteins like Bax and down-regulating the anti-apoptotic protein Bcl-2, leading to the activation of caspases. nih.gov Other studies on quinoxaline (B1680401) derivatives, which are structurally similar, also report induction of apoptosis through the upregulation of p53 and p21 proteins and downregulation of Bcl-2α expression. nih.gov Furthermore, some phytochemicals have been shown to cause cell cycle arrest and induce apoptosis, highlighting a common mechanism for anticancer agents. nih.gov

Anti-inflammatory Activities

Derivatives of this compound have been investigated for their potential as anti-inflammatory agents. A key mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Cyclooxygenase (COX) Inhibition (e.g., COX-2 Selectivity)

The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their ability to block the activity of cyclooxygenase (COX) enzymes. Quinoline derivatives have been a focus of research for developing anti-inflammatory agents that target COX enzymes. researchgate.netscilit.comeurekaselect.com The nature and position of substituents on the quinoline ring play a crucial role in determining the pharmacological activities and target specificities of these derivatives. researchgate.neteurekaselect.com For instance, quinolines with a carboxylic acid moiety have shown COX-inhibition activity. researchgate.neteurekaselect.com

Research has focused on developing quinoline-based compounds with selectivity for COX-2 over COX-1. The active site of COX-1 is approximately 20% smaller than that of COX-2, a difference that allows for the design of bulkier molecules that can selectively bind to and inhibit COX-2. nih.gov This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

In one study, novel 1,2,4-triazine-quinoline hybrids were synthesized and evaluated for their COX inhibitory activity. A hybrid compound featuring a 6-benzyl triazine and a 6-benzyloxy 2-hydroxyquinoline (B72897) (hybrid 8e) emerged as a highly potent and selective COX-2 inhibitor, with an IC50 value of 0.047 µM and a selectivity index (SI) of 265.9. nih.gov This selectivity was significantly greater than that of the reference drug diclofenac (B195802) sodium (SI = 4.52). nih.gov Conversely, a hybrid with a 6-benzyl triazine and a 2-hydroxy-6-isopropoxyquinoline (hybrid 8a) showed lower potency and selectivity. nih.gov The presence of a chloro substituent at the C2 position of the quinoline ring in certain hybrids did not enhance either the potency or selectivity for COX-2. nih.gov

Another study on new quinoline compounds incorporating a pyrazole (B372694) scaffold identified several derivatives with promising anti-inflammatory profiles. nih.gov Compounds 12c, 14a, 14b, and 20a demonstrated higher selectivity for COX-2 than COX-1, with IC50 values against COX-2 of 0.1 µM, 0.11 µM, and 0.11 µM for compounds 12c, 14a, and 14b, respectively. nih.gov Molecular docking studies suggested that these compounds bind with high selectivity to the COX-2 enzyme's active site. nih.gov

A synthetic quinoline compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC), which has structural elements of both naproxen (B1676952) and tomoxiprole, has also been investigated. nih.gov Docking studies indicated that this quinoline derivative could strongly inhibit the COX-2 enzyme, and its larger structure compared to the non-selective COX inhibitor naproxen is thought to be responsible for its potential selective COX-2 inhibitory effect. nih.gov

Table 1: COX-2 Inhibition by Quinoline Derivatives

| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (SI) vs COX-1 | Reference |

|---|---|---|---|---|

| Hybrid 8e | COX-2 | 0.047 | 265.9 | nih.gov |

| Compound 12c | COX-2 | 0.1 | - | nih.gov |

| Compound 14a | COX-2 | 0.11 | - | nih.gov |

| Compound 14b | COX-2 | 0.11 | - | nih.gov |

| Diclofenac Sodium | COX-2 | - | 4.52 | nih.gov |

Enzyme Inhibition and Receptor Modulation

Beyond their anti-inflammatory effects, derivatives of this compound are subjects of research for their ability to inhibit various enzymes and modulate receptor activity, indicating a broad spectrum of potential pharmacological applications.

Inhibition of DNA Gyrase and Topoisomerase IV

Quinoline-based compounds have demonstrated the ability to inhibit enzymes that act on DNA. nih.govbiorxiv.org While specific studies on this compound's direct inhibition of DNA gyrase and topoisomerase IV are not detailed in the provided context, the broader class of quinoline derivatives is known for such activities. For example, some quinoline analogs have shown inhibitory effects on topoisomerases. researchgate.net Certain bis(2,6-dioxopiperazine) derivatives, which are structurally distinct but also enzyme inhibitors, have been shown to inhibit topoisomerase II activity within cells. nih.gov This inhibition leads to an accumulation of cells in the G2-M phase of the cell cycle and the appearance of mitotic abnormalities. nih.gov

Modulation of Receptor for Advanced Glycation Endproducts (RAGE) Activity

The Receptor for Advanced Glycation Endproducts (RAGE) and its ligands are implicated in various pathological processes, including inflammation and cancer. mdpi.com Quinoline derivatives have been identified as potential inhibitors of RAGE. For instance, the quinoline-3-carboxamide (B1254982) derivative, tasquinimod, has been shown to block the interaction of the S100A9 protein with RAGE. nih.gov

Another RAGE inhibitor, TTP488 (Azeliragon), an orally bioavailable small-molecule, functions by binding directly to RAGE and preventing its interaction with all ligands. mdpi.com In preclinical studies, Azeliragon has demonstrated anti-tumor activity in pancreatic cancer models by inhibiting RAGE-mediated signaling pathways. mdpi.com Furthermore, quinoline-derived ct-RAGE inhibitors, such as RAGE229, have been selected as potential therapeutics for diabetic complications mediated by RAGE. nih.gov In diabetic rat models, RAGE229 was found to reduce the plasma concentrations of inflammatory markers like TNF-α and IL-6. nih.gov

Inhibition of Other Key Biological Enzymes (e.g., DYRK1A protein kinase)

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a potential therapeutic target for neurodegenerative diseases like Alzheimer's. nih.gov While a direct link to this compound is not established in the provided information, the broader class of quinoline derivatives has been explored for DYRK1A inhibition. A variety of synthetic compounds, including those based on pyrazolo, pyridine (B92270), and pyrimidine (B1678525) scaffolds, have been identified as DYRK1A inhibitors. nih.gov

Furthermore, quinoline-based analogs have been shown to inhibit other crucial enzymes. A study revealed that certain quinoline derivatives can inhibit human cytosine methyltransferase DNMT1 and the bacterial adenine (B156593) methyltransferases CamA and CcrM with low micromolar potency. nih.govbiorxiv.org For instance, compounds with methylamine (B109427) or methylpiperazine additions demonstrated inhibitory effects. nih.govbiorxiv.org These compounds were found to intercalate into the DNA substrate bound by the enzyme. nih.govbiorxiv.org Additionally, these quinoline derivatives also showed inhibitory activity against various base excision repair DNA glycosylases, as well as DNA and RNA polymerases. nih.govbiorxiv.org Another area of investigation is the inhibition of human dihydroorotate (B8406146) dehydrogenase (hDHODH), an enzyme involved in pyrimidine biosynthesis, by quinoline derivatives. rsc.org One such derivative, compound A9, was found to be a potent hDHODH inhibitor with an IC50 value of 9.7 nM. rsc.org

Table 2: Inhibition of Various Enzymes by Quinoline Derivatives

| Compound/Derivative | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| Compound A9 | hDHODH | 9.7 nM | rsc.org |

| Compound 12 | DNMT1 | ~ 2 µM | biorxiv.org |

| Compound 12 | CamA | ~ 2 µM | biorxiv.org |

| Hybrid 8e | COX-2 | 0.047 µM | nih.gov |

| Compound 12c | COX-2 | 0.1 µM | nih.gov |

Structure Activity Relationship Sar Studies of 2 Chloro 6 Ethoxy 3 Phenylquinoline Analogs

Influence of Substituent Position and Electronic Nature on Biological Activity

The biological activity of quinoline (B57606) derivatives is highly sensitive to the nature and position of substituents on the quinoline core. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, play a pivotal role in modulating the pharmacological effects.

For instance, in a series of curcumin-inspired 2-chloro-quinoline derivatives, the presence of a chlorine atom at the 2-position was found to be a key feature for their cytotoxic activity against various cancer cell lines. nih.gov The substitution pattern on the phenyl ring at the 3-position also significantly impacts activity. Analogs bearing electron-withdrawing groups, such as nitro or chloro, on the phenyl ring often exhibit enhanced biological effects.

In a study of 7-chloroquinolinehydrazones, various substitutions on the aryl hydrazone moiety demonstrated that the electronic nature of the substituent influences anticancer activity. nih.gov While not a direct analog, this highlights the general principle that the electronic landscape of the molecule is a critical determinant of its interaction with biological targets.

The position of the substituents is equally critical. For example, in a study of substituted 2-arylquinolines, it was observed that substitutions at the C-6 position of the quinoline ring had a significant impact on their anticancer properties. psu.edu This underscores the importance of the ethoxy group at the 6-position in the parent compound, 2-Chloro-6-ethoxy-3-phenylquinoline, in defining its pharmacological profile.

Role of the Ethoxy Group and Phenyl Moiety in Pharmacological Profiles

The 6-ethoxy group and the 3-phenyl moiety are defining features of the this compound scaffold, and their presence is integral to its pharmacological characteristics.

The alkoxy group at the 6-position, such as the ethoxy group, is known to influence the lipophilicity and metabolic stability of quinoline derivatives. In a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, the presence of a chloro group at the 6-position was a key design element for their evaluation as anticancer agents. mdpi.com While this is a quinolone and not a quinoline, it points to the significance of substitution at this position. The ethoxy group, being electron-donating, can also modulate the electron density of the quinoline ring system, thereby affecting its binding affinity to target proteins.

The phenyl group at the 3-position is another critical determinant of biological activity. Its orientation and substitution pattern can profoundly affect the molecule's interaction with the target's binding pocket. In the curcumin-inspired 2-chloro-quinoline analogs, variations in the substituents on the phenyl ring led to significant differences in their cytotoxic potencies. nih.gov This suggests that the phenyl ring is likely involved in crucial hydrophobic or stacking interactions within the active site of the biological target.

Identification of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling is a valuable tool for identifying the essential structural features required for a molecule to interact with a specific biological target. For quinoline-based compounds, several key pharmacophoric features have been identified.

Based on studies of various quinoline analogs, a general pharmacophore model for anticancer activity often includes:

A heterocyclic quinoline ring as a core scaffold.

A hydrogen bond acceptor, which can be the nitrogen atom of the quinoline ring.

An aromatic/hydrophobic region, represented by the phenyl group at the 3-position.

Specific substitution patterns on the quinoline and phenyl rings that provide additional interaction points, such as hydrogen bond donors or acceptors, and fine-tune the electronic properties of the molecule.

For instance, in the development of corticotropin-releasing factor 1 receptor antagonists based on a phenylpyrazinone scaffold, a six-point pharmacophore model was developed which included hydrogen bond acceptors, a hydrogen bond donor, hydrophobic regions, and an aromatic ring. nih.gov While a different scaffold, this illustrates the common types of features that are important for receptor binding.

Optimization of Quinoline Core for Enhanced Potency and Selectivity

The optimization of the quinoline core is a key strategy for enhancing the potency and selectivity of drug candidates. This can be achieved through various medicinal chemistry approaches.

One common strategy is the modification of substituents on the quinoline ring. For example, in the study of 6-chloro-2-arylvinylquinolines as antimalarial agents, systematic modifications of the arylvinyl group at the 2-position and the chloro substituent at the 6-position led to the identification of compounds with potent, low nanomolar antiplasmodial activity and excellent selectivity. nih.gov

Another approach is the introduction of different functional groups to explore new binding interactions or to alter the physicochemical properties of the molecule. The synthesis of pyrazoline derivatives bearing a 4-aryloxy-7-chloroquinoline fragment resulted in compounds with remarkable antitumor activity. psu.edu This demonstrates how the fusion of the quinoline core with other heterocyclic systems can lead to novel and potent compounds.

Furthermore, the replacement of the chlorine atom at the 2-position with other functionalities, such as a phenoxy group, has been explored. In the curcumin-inspired analogs, both 2-chloro and 2-phenoxy derivatives were synthesized and evaluated, showing that this position is a key site for modification to modulate activity. nih.gov

The following table summarizes the structure-activity relationship data from related quinoline analogs, providing insights into the potential effects of modifications on the this compound scaffold.

| Compound/Analog Series | Key Structural Features | Biological Activity | SAR Insights |

| Curcumin-inspired 2-chloro-quinoline analogs | 2-chloro-quinoline core with varying substituents on the 3-phenyl ring | Anticancer (Cytotoxic) | The 2-chloro group is important. Electron-withdrawing groups on the 3-phenyl ring can enhance activity. nih.gov |

| 6-Chloro-2-arylvinylquinolines | 6-chloro-quinoline with an arylvinyl group at the 2-position | Antimalarial | The 6-chloro substituent is tolerated. Modifications of the 2-arylvinyl group significantly impact potency and selectivity. nih.gov |

| 7-Chloroquinolinehydrazones | 7-chloro-quinoline linked to a hydrazone moiety | Anticancer | The 7-chloro group is a key feature. The nature of the aryl substituent on the hydrazone modulates activity. nih.gov |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | 6-chloro-quinolone with an N-phenyl-carboxamide at the 3-position | Anticancer | The 6-chloro substituent is part of the core scaffold. Substitutions on the N-phenyl ring influence activity. mdpi.com |

Mechanistic Investigations of 2 Chloro 6 Ethoxy 3 Phenylquinoline Biological Action

Elucidation of Molecular Targets and Signaling Pathways

Investigations into the molecular interactions of 2-phenylquinoline (B181262) derivatives have pointed towards specific and non-specific cellular targets that contribute to their biological effects. A key area of research has been their potential as antiviral agents, particularly against coronaviruses.

A study on 2-phenylquinolines with anti-coronavirus activity identified the SARS-CoV-2 helicase (nsp13) as a potential molecular target. nih.gov Helicase is a highly conserved enzyme essential for viral replication, making it an attractive target for broad-spectrum antiviral drugs. nih.gov For certain 2-phenylquinoline derivatives, inhibition of the helicase's unwinding activity was observed, suggesting a direct interaction with this viral enzyme. acs.org